N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-25(17-8-9-17)30(27,28)18-10-6-16(7-11-18)20(26)24-21-23-19(13-29-21)15-4-2-14(12-22)3-5-15/h2-7,10-11,13,17H,8-9H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGYGQWPHHYNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thiazole moiety with a sulfamoyl benzamide. The thiazole ring is known for its reactivity and ability to interact with various biological targets, while the sulfamoyl group enhances its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.43 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Introduction of the Sulfamoyl Group : Achieved via nucleophilic substitution reactions where suitable sulfamoyl chlorides react with amines.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism involves induction of apoptosis through activation of caspases and disruption of cell cycle progression .
Enzyme Inhibition
The compound acts as a selective inhibitor for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms, which are involved in nucleotide metabolism. The inhibitory activity is quantified by IC50 values, indicating the concentration required to inhibit enzyme activity by 50%. For example:
| Compound | IC50 (μM) |
|---|---|
| This compound | 2.88 ± 0.13 |
| Other related sulfamoyl-benzamides | Varies (sub-micromolar) |
These findings suggest that this compound could be developed into a therapeutic agent targeting specific enzymes associated with cancer progression and other pathological conditions .
The proposed mechanism of action involves:
- Enzyme Binding : The compound binds to specific active sites on target enzymes, inhibiting their function.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on various human cancer cell lines. Results demonstrated significant cytotoxicity and apoptosis induction in MCF-7 cells at concentrations correlating with enzyme inhibition .
- Structure-Activity Relationship (SAR) : Research into SAR highlighted that modifications in the thiazole and sulfamoyl groups significantly influence biological activity. For instance, variations in substituents on the benzamide moiety can enhance or reduce enzyme inhibition potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
4-[Cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Substituent : 2,5-Dimethylphenyl (electron-donating groups).
- Molecular Weight : 441.57 g/mol (vs. target compound's ~441.57 g/mol).
- CAS : 922447-13-0 .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Modifications to the Sulfamoyl Group
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Sulfamoyl Group : Methyl and phenyl substituents.
- Impact : Enhanced aromatic interactions but reduced steric hindrance compared to cyclopropyl.
- Molecular Weight : ~385.45 g/mol.
- CAS : 313405-34-4 .
4-{(Furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide
Core Scaffold Variations
LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Core : 1,3,4-Oxadiazole instead of thiazole.
- Bioactivity : Demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition.
- Key Substituents : Benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11).
- Impact : Oxadiazole rings offer different electronic profiles, influencing target selectivity .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Electronic Effects: The 4-cyanophenyl group in the target compound likely enhances metabolic stability compared to nitro or methylphenyl analogs, which may degrade faster .
- Antifungal Potential: Structural parallels with LMM5/LMM11 suggest the target compound could inhibit thioredoxin reductase, warranting further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
